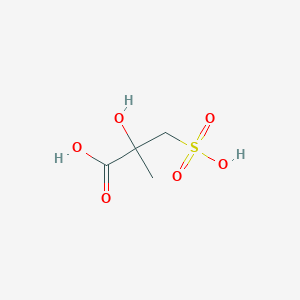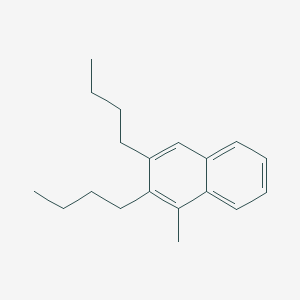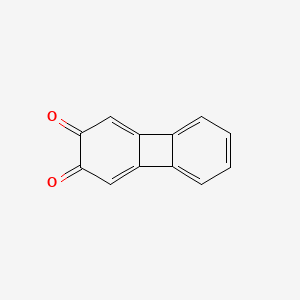
2,3-Biphenylenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Biphenylenedione is an organic compound with the molecular formula C12H8O2. It is a derivative of biphenylene, characterized by the presence of two ketone groups at the 2 and 3 positions of the biphenylene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Biphenylenedione can be synthesized through the oxidation of biphenylene derivatives. One common method involves the use of lead tetraacetate (Pb(OAc)4) as an oxidizing agent. The reaction typically proceeds under mild conditions, yielding this compound as a major product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar oxidative pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Biphenylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted biphenylenediones.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate (Pb(OAc)4) and manganese triacetate (Mn(OAc)3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles, such as halogens and nitro groups, can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of biphenylene diols.
Substitution: Formation of substituted biphenylenediones with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Biphenylenedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,3-biphenylenedione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Biphenylene: The parent compound of 2,3-biphenylenedione, lacking the ketone groups.
1,2-Benzoquinone: A similar quinone derivative with ketone groups on a benzene ring.
2,3-Dichlorobiphenyl: A biphenyl derivative with chlorine substituents instead of ketone groups.
Uniqueness: this compound is unique due to its specific positioning of ketone groups on the biphenylene ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various redox and substitution reactions makes it a versatile compound in organic synthesis and research .
Propiedades
Número CAS |
66231-76-3 |
|---|---|
Fórmula molecular |
C12H6O2 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
biphenylene-2,3-dione |
InChI |
InChI=1S/C12H6O2/c13-11-5-9-7-3-1-2-4-8(7)10(9)6-12(11)14/h1-6H |
Clave InChI |
JEZVYOLUWPBCMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=O)C(=O)C=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
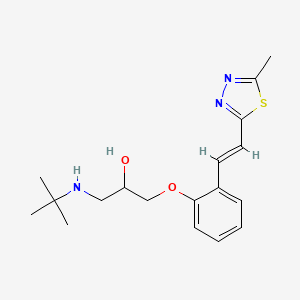
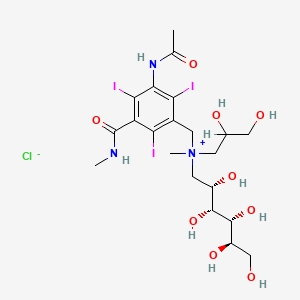
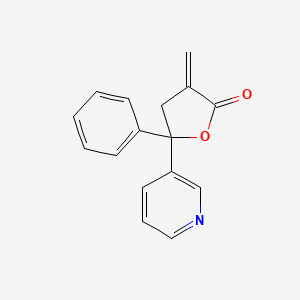
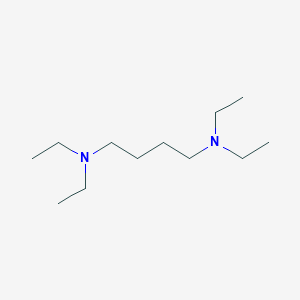
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
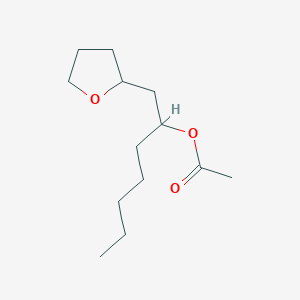
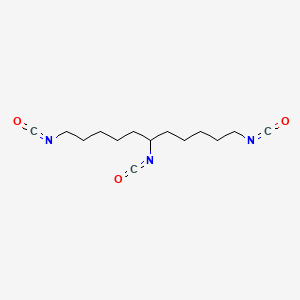
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
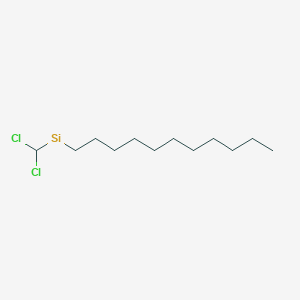
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
